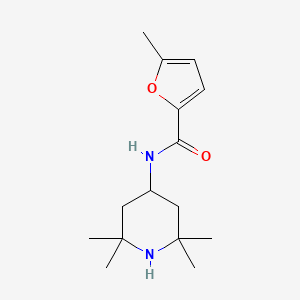
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a small molecule inhibitor that has shown promise in a variety of fields, including cancer research, neuroscience, and immunology. In
作用机制
The mechanism of action of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves its inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition by N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide leads to DNA damage and ultimately cell death. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to inhibit the activity of certain protein kinases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP and protein kinases, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have anti-inflammatory effects and to modulate the immune response.
实验室实验的优点和局限性
One advantage of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide for lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of this enzyme without affecting other cellular processes. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies. However, one limitation of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are many potential future directions for research on N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. Additionally, further studies are needed to elucidate the precise mechanisms by which N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide modulates various signaling pathways and to explore its potential applications in the treatment of neurodegenerative and autoimmune diseases. Finally, there is a need for more in vivo studies to better understand the pharmacokinetics and pharmacodynamics of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide and to evaluate its potential as a therapeutic agent.
合成方法
The synthesis of N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide involves several steps, including the reaction of 1-methylpyrazole-4-carboxylic acid with 4-bromo-1-fluorobenzene to form a key intermediate. This intermediate is then reacted with pyrrole in the presence of a palladium catalyst to yield N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have potential applications in a variety of scientific research fields. In cancer research, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neuroscience, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-13(10-16-18)17-15(20)12-4-6-14(7-5-12)19-8-2-3-9-19/h2-11H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATSXIINJOYGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-4-yl)-4-pyrrol-1-ylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)

![N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B7539663.png)



